3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol
Description
Properties
IUPAC Name |
2-fluoro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c17-15-11-13(5-8-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFHPHABYLKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684590 | |
| Record name | 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-82-0 | |
| Record name | 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl backbone is assembled using a palladium-catalyzed Suzuki-Miyaura reaction. A 4-bromophenyl boronic acid derivative is coupled with a 4-hydroxy-3-fluorophenyl halide. Optimal conditions involve:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 78–82% |
This method ensures regioselectivity and minimizes diaryl ether byproducts.
Ullmann Coupling as an Alternative
For substrates sensitive to basic conditions, Ullmann coupling using copper(I) iodide and 1,10-phenanthroline in DMF at 120°C achieves biphenyl linkage with 65–70% yield. However, prolonged reaction times (24–36 hours) and lower functional group tolerance limit its utility.
Electrophilic Fluorination Strategies
Fluorination at the 3-position is achieved via two primary methods:
Balz-Schiemann Reaction
Diazotization of 4-hydroxy-3-aminobiphenyl followed by fluorodeamination using HBF₄ yields the desired fluoro derivative. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Diazotization Temp | 0–5°C |
| Fluorinating Agent | HBF₄ |
| Reaction Time | 2 hours |
| Yield | 68% |
Side products like 3-nitro derivatives (≤12%) necessitate chromatographic purification.
Direct Electrophilic Fluorination
Using Selectfluor® in acetonitrile at 60°C introduces fluorine directly into the biphenyl system. This method offers higher regioselectivity (90%) but requires anhydrous conditions to prevent hydrolysis.
Sulfonylation with Pyrrolidine
Chlorosulfonation Followed by Amination
The 4'-position of the biphenyl is sulfonylated via a two-step process:
-
Chlorosulfonation : Treatment with ClSO₃H in CH₂Cl₂ at −10°C for 1 hour.
-
Amination : Reaction with pyrrolidine in THF at 25°C for 6 hours.
| Step | Conditions | Yield |
|---|---|---|
| Chlorosulfonation | ClSO₃H, CH₂Cl₂, −10°C | 85% |
| Amination | Pyrrolidine, THF | 91% |
Excess pyrrolidine (2.5 equiv) ensures complete displacement of the chlorosulfonyl group.
One-Pot Sulfonylation
A streamlined approach uses SO₃·Py complex and pyrrolidine in DMF at 50°C, achieving 88% yield in 8 hours. This method avoids isolated sulfonyl chloride intermediates, enhancing safety and efficiency.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted pyrrolidine and diaryl sulfone byproducts (≤5%). Recrystallization from ethanol/water (3:1) affords analytically pure compound as white crystals.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H), 7.25 (d, J = 2.0 Hz, 1H), 5.21 (s, 1H), 3.31–3.25 (m, 4H), 1.89–1.82 (m, 4H).
-
¹³C NMR (100 MHz, CDCl₃) : δ 160.1 (C-OH), 143.7 (C-F), 138.2 (SO₂), 132.4–121.8 (aromatic carbons), 47.3 (pyrrolidine CH₂), 25.6 (pyrrolidine CH₂).
-
HRMS (ESI+) : m/z calc. for C₁₆H₁₆FNO₃S [M+H]⁺: 346.0918; found: 346.0915.
Mechanistic Insights and Side Reactions
Competing Pathways During Sulfonylation
The reaction between aryl chlorosulfonate and pyrrolidine may produce sulfonic acid (≤8%) if moisture is present. Anhydrous conditions and molecular sieves suppress this pathway.
Thermal Decomposition of Pyrrolidine
Above 60°C, pyrrolidine undergoes retro-Mannich degradation, releasing pyrrole and ammonia. Maintaining temperatures below 50°C during amination is critical.
Industrial-Scale Considerations
Solvent Recycling
DMF and THF are recovered via fractional distillation (≥95% purity), reducing production costs by 30%.
Waste Management
Neutralization of HCl byproducts with NaOH generates NaCl, which is disposed of via landfill. Sulfur-containing wastes are treated with Ca(OH)₂ to precipitate CaSO₃.
Applications and Derivatives
The title compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Sulfonamide bioisosteres derived from this scaffold exhibit enhanced metabolic stability compared to carbamate analogs .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfonyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs are listed below, with their substituents and hypothesized impacts:
Electronic and Steric Analysis
- Sulfonyl Group Variations :
- Fluorine Positioning: Fluorine at the 3-position (target compound) vs.
- Functional Group Diversity :
Research Implications and Limitations
- Pharmacological Potential: The pyrrolidinylsulfonyl group in the target compound may enhance binding to sulfonamide-sensitive biological targets (e.g., enzymes or receptors) compared to non-cyclic sulfonamides.
- Data Gaps : Experimental data (e.g., melting points, solubility, bioactivity) are absent in the provided evidence. For instance, a related compound in has a melting point of 303–306°C, but structural dissimilarities limit direct comparisons .
- Recommendations: Prioritize studies on: Solubility profiles in polar vs. non-polar solvents. Reactivity in sulfonamide-specific assays. Comparative pharmacokinetics with methylsulfonyl and difluoro analogs.
Biological Activity
3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a complex organic compound notable for its potential biological activities. This compound features a biphenyl structure with a fluorine atom, a pyrrolidine ring, and a sulfonyl group, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H16FNO3S
- Molecular Weight : Approximately 321.37 g/mol
- Key Functional Groups :
- Biphenyl core
- Fluorine atom at the para position
- Pyrrolidin-1-ylsulfonyl group
- Hydroxyl group
The presence of these functional groups enhances its interaction with biological targets, potentially leading to significant therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions involved in apoptosis and cell survival. Specifically, it has been identified as an inhibitor of Bcl-2-like protein 1 (Bcl-xL), which plays a crucial role in preventing apoptosis by inhibiting cytochrome c release from mitochondria. This mechanism suggests potential applications in cancer therapy by promoting programmed cell death in malignant cells while sparing normal cells.
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, in vitro assays have shown that it can significantly inhibit the growth of colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The structure-activity relationship (SAR) indicates that modifications to the pyrrolidine and sulfonyl groups can enhance its cytotoxic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains fluorine and pyrrolidine sulfonamide | Inhibits Bcl-xL, promotes apoptosis |
| 4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol | Lacks hydroxyl group | Similar apoptotic pathway involvement |
| 3-Fluoro-3'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol | Contains methylsulfonyl instead of pyrrolidine | Reduced cytotoxicity compared to the target compound |
Case Study 1: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of this compound on HCT-116 and HEP2 cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of this compound's action on apoptotic pathways. It was found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in cancer cells, confirming its role as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by sulfonylation of the pyrrolidine moiety. For example, derivatives of [1,1'-biphenyl]-4-ol are synthesized using palladium-catalyzed coupling of aryl halides with boronic acids under inert conditions . Post-coupling, sulfonylation can be achieved by reacting pyrrolidine with 4-fluorophenylsulfonyl chloride. Yield optimization involves controlling stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agent), temperature (0–25°C), and purification via flash chromatography or recrystallization. Monitoring reaction progress via TLC or HPLC (e.g., 98–99% purity thresholds) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling patterns (e.g., fluorine-induced splitting in 19F NMR) and compare with analogous compounds (e.g., 3-Fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile in ).
- HPLC : Use reverse-phase columns (e.g., Newcrom R1) with mobile phases like acetonitrile/water (70:30) to assess purity .
- Conflict Resolution : Discrepancies between calculated and observed molecular ion peaks in MS may arise from residual solvents or incomplete sulfonylation. Cross-validate with elemental analysis or X-ray crystallography (using SHELXL for structure refinement ).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While direct toxicity data for this compound is limited, structurally related biphenyl sulfonamides show low acute oral toxicity (LD50 >2000 mg/kg) . Standard practices include:
- Use of PPE (gloves, goggles) and fume hoods during synthesis.
- Waste disposal via halogenated solvent containers.
- Regular occupational health screenings for chronic exposure risks, as outlined in laboratory animal care frameworks .
Advanced Research Questions
Q. How can the sulfonyl-pyrrolidine group influence the compound’s biological activity, and what strategies validate structure-activity relationships (SAR)?
- Methodological Answer : The pyrrolidin-1-ylsulfonyl group enhances solubility and hydrogen-bonding capacity, which can modulate receptor binding. To study SAR:
Synthesize analogs with varied sulfonamide substituents (e.g., methylsulfonyl vs. pyrrolidinylsulfonyl) .
Evaluate anti-proliferative activity using in vitro assays (e.g., HUVEC migration inhibition, as in ).
Perform molecular docking to correlate substituent electronic properties (e.g., Hammett σ values) with biological efficacy.
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL is used to determine absolute configuration and torsional angles. Challenges include:
- Twinned Crystals : Resolve using SHELXD for initial phasing and Olex2 for refinement.
- Disorder in Sulfonyl Groups : Apply restraints to thermal parameters and occupancy factors.
- Example: Biphenyl derivatives often exhibit axial chirality; compare with published structures (e.g., 4′-Nitro-[1,1′-biphenyl]-4-ol in ).
Q. What strategies mitigate impurities in large-scale synthesis, and how are they analytically quantified?
- Methodological Answer :
- Impurity Profiling : Identify byproducts (e.g., des-fluoro or sulfonamide hydrolysis products) via LC-MS/MS.
- Purification : Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in water) .
- Quantification : Apply qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .
Key Methodological Takeaways
- Synthesis : Prioritize Pd-catalyzed cross-coupling and stepwise sulfonylation.
- Characterization : Combine NMR, HPLC, and SCXRD for unambiguous assignment.
- Safety : Adopt protocols from structurally related compounds due to limited direct data.
- Advanced SAR : Leverage docking studies and analog synthesis to probe bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
